molecular formula C14H18N2O4 B1598487 benzyl N-(2-morpholino-2-oxoethyl)carbamate CAS No. 56414-76-7

benzyl N-(2-morpholino-2-oxoethyl)carbamate

Cat. No.: B1598487
CAS No.: 56414-76-7
M. Wt: 278.3 g/mol
InChI Key: GBSPBRGWMGSOAG-UHFFFAOYSA-N
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Description

Benzyl N-(2-morpholino-2-oxoethyl)carbamate is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a carbamate derivative featuring a morpholine ring attached to the carbonyl group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(2-morpholino-2-oxoethyl)carbamate typically involves the reaction of benzyl chloroformate with N-(2-morpholino-2-oxoethyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-morpholino-2-oxoethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are performed in polar solvents such as dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Oxo derivatives

    Reduction: Amine derivatives

    Substitution: Substituted carbamates

Scientific Research Applications

Benzyl N-(2-morpholino-2-oxoethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbamate linkages and as a protecting group for amines.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes involved in disease pathways.

    Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and inflammatory conditions, due to its ability to modulate biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of benzyl N-(2-morpholino-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This inhibition can disrupt critical biological pathways, resulting in therapeutic effects. The morpholine ring and carbamate group play crucial roles in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(2-piperidino-2-oxoethyl)carbamate
  • Benzyl N-(2-pyrrolidino-2-oxoethyl)carbamate
  • Benzyl N-(2-azepano-2-oxoethyl)carbamate

Uniqueness

Benzyl N-(2-morpholino-2-oxoethyl)carbamate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to its analogs with different heterocyclic rings, the morpholine derivative exhibits enhanced solubility, stability, and specific enzyme inhibition profiles. These characteristics make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

benzyl N-(2-morpholin-4-yl-2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c17-13(16-6-8-19-9-7-16)10-15-14(18)20-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSPBRGWMGSOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394849
Record name benzyl N-(2-morpholino-2-oxoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666196
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

56414-76-7
Record name benzyl N-(2-morpholino-2-oxoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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